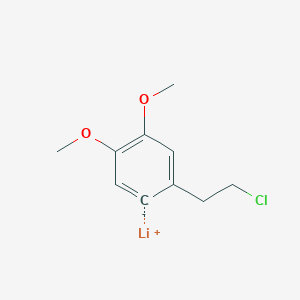
lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide is a chemical compound with the molecular formula C10H12ClLiO2 It is a lithium salt derivative of a substituted benzene ring, featuring both chloroethyl and dimethoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide typically involves the reaction of 4-(2-chloroethyl)-1,2-dimethoxybenzene with a lithium reagent. One common method is the lithiation of the benzene derivative using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form alcohols or alkanes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or aldehydes .
Applications De Recherche Scientifique
Lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various substituted benzene derivatives.
Biology: The compound can be used in studies involving cell signaling and molecular interactions due to its ability to modify biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The dimethoxy groups may enhance the compound’s solubility and facilitate its interaction with hydrophobic regions of biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium;4-(2-chloroethyl)phenyl-: Similar in structure but lacks the dimethoxy groups, which may affect its reactivity and solubility.
Bendamustine Hydrochloride: Contains a chloroethyl group and is used as an alkylating agent in cancer therapy.
Uniqueness
The combination of these functional groups allows for versatile reactivity and interactions with various molecular targets .
Propriétés
Numéro CAS |
110905-09-4 |
|---|---|
Formule moléculaire |
C10H12ClLiO2 |
Poids moléculaire |
206.6 g/mol |
Nom IUPAC |
lithium;4-(2-chloroethyl)-1,2-dimethoxybenzene-5-ide |
InChI |
InChI=1S/C10H12ClO2.Li/c1-12-9-4-3-8(5-6-11)7-10(9)13-2;/h4,7H,5-6H2,1-2H3;/q-1;+1 |
Clé InChI |
JZLGTUQOQMADDN-UHFFFAOYSA-N |
SMILES canonique |
[Li+].COC1=C(C=C([C-]=C1)CCCl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)

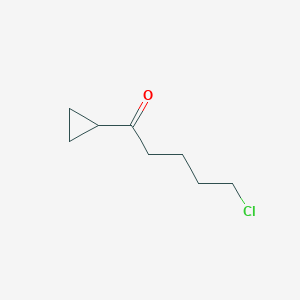
![3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14320551.png)

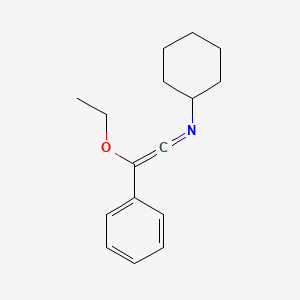
![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
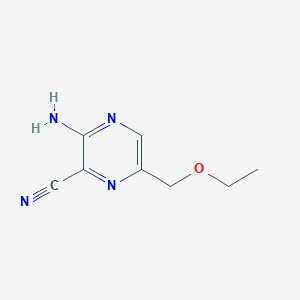
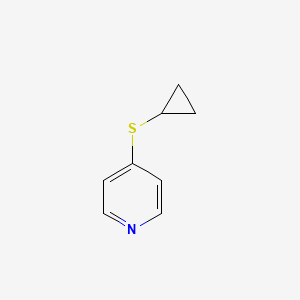

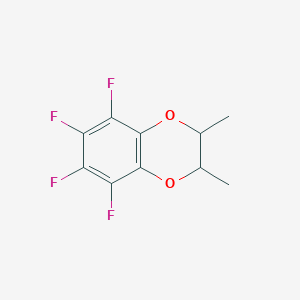

![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)](/img/structure/B14320621.png)

